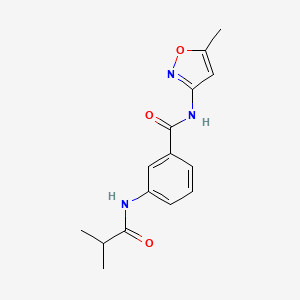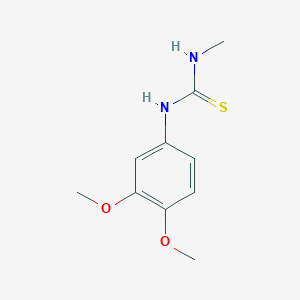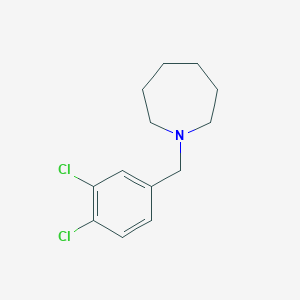
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide, also known as BFA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various areas of research. BFA is a derivative of acetanilide and belongs to the class of organic compounds known as arylacetamides.
作用機序
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide exerts its effects by binding to the ADP-ribosylation factor (ARF) protein, which is involved in the regulation of the Golgi apparatus. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide causes the dissociation of ARF from the Golgi apparatus, leading to the disruption of Golgi function. This disruption results in the accumulation of proteins and lipids in the endoplasmic reticulum and the induction of stress responses.
Biochemical and Physiological Effects
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has been found to induce various biochemical and physiological effects in cells. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has been shown to affect the secretion of proteins and lipids, alter the composition of the Golgi apparatus, and induce stress responses. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has also been found to affect the trafficking of membrane proteins and the secretion of neurotransmitters in neurons.
実験室実験の利点と制限
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has several advantages for use in lab experiments. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide is a potent inhibitor of the Golgi apparatus and can be used to study the role of the Golgi apparatus in various cellular processes. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide is also a relatively easy compound to synthesize and purify, making it readily available for research purposes.
However, there are also limitations to the use of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide in lab experiments. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has a short half-life and can be toxic to cells at high concentrations. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide also affects the secretion of proteins and lipids, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide. One area of research is the development of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide analogs with improved pharmacological properties, such as increased potency and decreased toxicity. Another area of research is the identification of new targets for N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide, which could lead to the development of new therapies for cancer and other diseases. Finally, further studies are needed to elucidate the role of the Golgi apparatus in various cellular processes and the mechanisms by which N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide affects these processes.
Conclusion
In conclusion, N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide, or N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide, is a chemical compound that has significant potential for use in various areas of scientific research. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has been found to inhibit the growth of cancer cells, affect the secretion of proteins and lipids, and alter the trafficking of membrane proteins in neurons. While there are limitations to the use of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide in lab experiments, further research on N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide could lead to the development of new therapies for cancer and other diseases.
合成法
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-bromo-2-fluoroaniline and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide. The yield of the synthesis process is approximately 70%.
科学的研究の応用
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential applications in various areas of research. One of the most significant applications of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide is in the field of cancer research. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has been found to inhibit the growth of cancer cells by disrupting the Golgi apparatus, which is involved in the secretion of proteins and lipids. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has also been used in neuroscience research to study the role of the Golgi apparatus in neuronal function. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has been found to affect the secretion of neurotransmitters and the trafficking of membrane proteins in neurons.
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNO/c15-10-3-6-13(12(17)8-10)18-14(19)7-9-1-4-11(16)5-2-9/h1-6,8H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBJXJHHKAFKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6276943 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(N-butylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5765128.png)
![methyl 2-[(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5765131.png)

![methyl 2-(isonicotinoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5765141.png)



![2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)

![2-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B5765193.png)